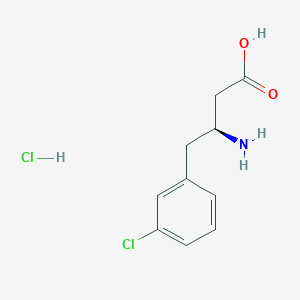

(S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride

Descripción general

Descripción

(S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride is a chiral amino acid derivative

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the commercially available 3-chlorobenzaldehyde.

Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, where it reacts with ammonium chloride and potassium cyanide to form the corresponding aminonitrile.

Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield the desired amino acid.

Resolution: The racemic mixture is resolved using chiral resolution techniques to obtain the (S)-enantiomer.

Hydrochloride Formation: Finally, the amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale Strecker synthesis followed by efficient chiral resolution techniques such as crystallization or chromatography to ensure high enantiomeric purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The aromatic chlorine can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

Oxidation: Oxo derivatives of the amino acid.

Reduction: Corresponding alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Neuroscience :

- Investigated for its effects on GABA_B receptors, contributing to studies on anxiety and muscle spasticity.

- Potential applications in treating neurological disorders such as multiple sclerosis and spinal cord injuries due to its muscle relaxant properties.

-

Pharmacology :

- Explored for its analgesic properties in managing chronic pain conditions.

- Research indicates potential neuroprotective effects, which may be beneficial in neurodegenerative diseases.

-

Chemistry :

- Used as a building block for synthesizing more complex molecules in organic chemistry.

- Engaged in various chemical reactions including oxidation and reduction, allowing for the development of derivatives with tailored properties.

The biological activity of (S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride can be compared with its enantiomer (R)-3-Amino-4-(3-chlorophenyl)butanoic acid:

| Compound | GABA_B Receptor Interaction | Primary Use | Side Effects |

|---|---|---|---|

| (S)-Baclofen | Agonist | Muscle spasticity | Drowsiness, dizziness |

| (R)-Baclofen | Weaker Agonist | Limited use | Less well-studied |

Case Studies

-

Clinical Efficacy in Spasticity :

A study demonstrated that patients with multiple sclerosis treated with (S)-baclofen showed significant improvements in muscle tone and spasticity compared to placebo controls. This highlights its effectiveness as a therapeutic agent for muscle-related disorders. -

Neuropathic Pain Management :

Research indicated that (S)-baclofen effectively reduced pain scores in patients suffering from neuropathic pain syndromes, showcasing its analgesic properties and potential role in pain management strategies.

Interaction Studies

Research has focused on how this compound interacts with various biological targets:

- Enzyme Interactions : Studies have shown that (S)-baclofen may inhibit certain enzymes involved in neurotransmitter metabolism, enhancing its therapeutic efficacy.

- Receptor Binding Affinity : Investigations reveal that the compound has a higher binding affinity for GABA_B receptors compared to many other GABAergic agents, contributing to its potency.

Mecanismo De Acción

The compound exerts its effects primarily through interactions with GABA receptors in the central nervous system. By mimicking the structure of GABA, it can modulate neurotransmission, potentially leading to sedative or anxiolytic effects. The exact molecular targets and pathways involved include binding to GABA_A and GABA_B receptors, influencing ion channel activity and neurotransmitter release.

Comparación Con Compuestos Similares

Gamma-aminobutyric acid (GABA): The primary inhibitory neurotransmitter in the brain.

Baclofen: A GABA_B receptor agonist used as a muscle relaxant.

Gabapentin: A GABA analog used to treat neuropathic pain and epilepsy.

Uniqueness: (S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride is unique due to its specific structural modifications, which confer distinct pharmacological properties compared to other GABA analogs. Its chiral nature and the presence of the 3-chlorophenyl group contribute to its unique interactions with biological targets.

Actividad Biológica

(S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride, also known as (S)-baclofen, is a chiral amino acid derivative with significant biological activity. This compound is characterized by its unique molecular structure, which includes a butanoic acid backbone, an amino group, and a chlorophenyl substituent. The hydrochloride form enhances its solubility, making it suitable for various pharmaceutical applications. Its molecular formula is C10H13ClNO2 with a molecular weight of approximately 250.12 g/mol .

This compound acts primarily as a GABA_B receptor agonist , influencing neurotransmission in the central nervous system. This action leads to various physiological effects, including muscle relaxation and analgesia. The compound's interaction with GABA_B receptors modulates neurotransmitter release and neuronal excitability, contributing to its therapeutic effects in conditions such as spasticity and neuropathic pain.

Pharmacological Effects

- Muscle Relaxation : The compound is used clinically to treat muscle spasticity due to neurological disorders.

- Analgesic Properties : It exhibits pain-relieving effects, making it useful in managing chronic pain conditions.

- Neuroprotective Effects : Research suggests potential neuroprotective properties, which may be beneficial in neurodegenerative diseases .

Comparative Biological Activity

The biological activity of this compound can be compared with its enantiomer (R)-3-Amino-4-(3-chlorophenyl)butanoic acid. While both compounds interact with GABA_B receptors, their efficacy and side effect profiles differ significantly due to their stereochemistry.

| Compound | GABA_B Receptor Interaction | Primary Use | Side Effects |

|---|---|---|---|

| (S)-Baclofen | Agonist | Muscle spasticity | Drowsiness, dizziness |

| (R)-Baclofen | Weaker Agonist | Limited use | Less well-studied |

Case Studies

- Clinical Efficacy in Spasticity : A study demonstrated that patients with multiple sclerosis experienced significant improvements in muscle tone and spasticity when treated with (S)-baclofen compared to placebo controls.

- Neuropathic Pain Management : Another research highlighted its effectiveness in reducing pain scores in patients suffering from neuropathic pain syndromes, indicating its analgesic properties.

Interaction Studies

Research has focused on how this compound interacts with various biological targets:

- Enzyme Interactions : Studies have shown that the compound may inhibit certain enzymes involved in neurotransmitter metabolism, enhancing its therapeutic efficacy .

- Receptor Binding Affinity : Investigations into its binding affinity for GABA_B receptors reveal that the compound has a higher affinity than many other GABAergic agents, contributing to its potency .

Synthesis and Applications

The synthesis of this compound typically involves multi-step chemical reactions ensuring high purity and yield. These methods are crucial for pharmaceutical applications where the compound's biological activity is directly related to its structural integrity.

Applications in Pharmaceutical Research

Propiedades

IUPAC Name |

(3S)-3-amino-4-(3-chlorophenyl)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2.ClH/c11-8-3-1-2-7(4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRFPEMYQUCEGDY-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)C[C@@H](CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331763-54-3 | |

| Record name | Benzenebutanoic acid, β-amino-3-chloro-, hydrochloride (1:1), (βS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331763-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.